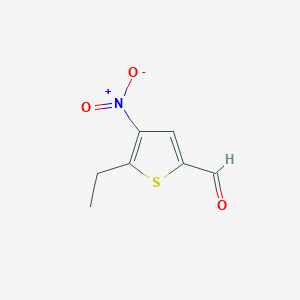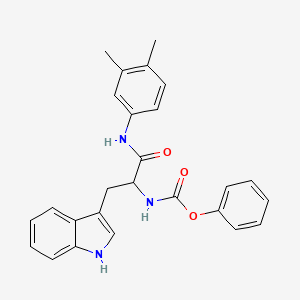![molecular formula C31H30N2O4 B11543410 N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide](/img/structure/B11543410.png)
N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide is a complex organic compound characterized by its multiple aromatic rings and acetamide groups
准备方法
合成路线和反应条件
N-[4-(4-{2-[4-(4-乙酰氨基苯氧基)苯基]丙烷-2-基}苯氧基)苯基]乙酰胺的合成通常涉及多个步骤,从更简单的芳香化合物开始。该过程通常包括:
硝化和还原: 首先将芳香化合物硝化,然后还原以形成胺。
乙酰化: 然后将胺基团乙酰化以形成乙酰胺。
醚化: 通过亲核取代反应在芳香环之间形成醚键。
偶联反应: 最终偶联中间体化合物以形成目标分子。
工业生产方法
该化合物的工业生产可能涉及类似的步骤,但针对大规模合成进行了优化。这包括使用连续流动反应器、高压条件和催化剂来提高产量和效率。
化学反应分析
反应类型
N-[4-(4-{2-[4-(4-乙酰氨基苯氧基)苯基]丙烷-2-基}苯氧基)苯基]乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于修饰芳香环或乙酰胺基团。
取代: 亲核或亲电取代反应可以在芳香环上引入新的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH₄) 或氢气 (H₂) 与钯催化剂 (Pd/C)。
取代: 在酸性或碱性条件下,卤素 (Cl₂,Br₂) 或烷基化试剂 (R-X) 等试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生醌,而还原可能会产生胺或醇。
科学研究应用
N-[4-(4-{2-[4-(4-乙酰氨基苯氧基)苯基]丙烷-2-基}苯氧基)苯基]乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子相互作用的潜力。
医学: 研究其潜在的治疗特性,包括抗炎和止痛作用。
工业: 用于开发先进材料和聚合物。
作用机制
N-[4-(4-{2-[4-(4-乙酰氨基苯氧基)苯基]丙烷-2-基}苯氧基)苯基]乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些相互作用可以调节各种生化途径,从而导致其观察到的效果。该化合物可能与酶或受体结合,改变其活性并影响细胞过程。
相似化合物的比较
类似化合物
乙酰苯胺: 一个更简单的类似物,只有一个乙酰胺基团。
对乙酰氨基酚: 含有乙酰胺基团,广泛用作止痛药和退热药。
N-乙酰-4-氨基苯酚: 另一个具有类似结构特征的类似物。
独特性
N-[4-(4-{2-[4-(4-乙酰氨基苯氧基)苯基]丙烷-2-基}苯氧基)苯基]乙酰胺的独特性在于其多个芳香环和醚键,赋予其独特的化学和生物特性。这种复杂性允许比更简单的类似物更广泛的相互作用和应用。
属性
分子式 |
C31H30N2O4 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
N-[4-[4-[2-[4-(4-acetamidophenoxy)phenyl]propan-2-yl]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C31H30N2O4/c1-21(34)32-25-9-17-29(18-10-25)36-27-13-5-23(6-14-27)31(3,4)24-7-15-28(16-8-24)37-30-19-11-26(12-20-30)33-22(2)35/h5-20H,1-4H3,(H,32,34)(H,33,35) |
InChI 键 |
XOLRWXJRFXFJEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)

![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11543346.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543347.png)
![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)

![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

